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Compound of Interest

Compound Name:
Benzyl N-(3-

hydroxypropyl)carbamate

CAS No.: 34637-22-4

Cat. No.: B1583434

Get Quote

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary
3-(Cbz-amino)-1-propanol (CAS: 34637-22-4), also known as Benzyl N-(3-
hydroxypropyl)carbamate, is a critical linker intermediate in the synthesis of Proteolysis

Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptidomimetics.[1]

[2][3] Its value lies in the orthogonal reactivity of its primary alcohol (available for

functionalization) and the Cbz-protected amine (stable to acidic conditions, removable via

hydrogenolysis).[1]

This guide provides a definitive reference for the spectroscopic characterization of this

compound. Unlike generic databases, this document synthesizes experimental data with

mechanistic interpretation to assist researchers in validation and quality control.
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Understanding the synthesis is prerequisite to interpreting the spectra, particularly for

identifying common impurities like benzyl alcohol or O-acylated byproducts.[1]

Synthesis Workflow (Schotten-Baumann Conditions)
The standard preparation involves the nucleophilic attack of 3-aminopropanol on benzyl

chloroformate (Cbz-Cl).[1] Selectivity is achieved by maintaining a basic pH and low

temperature to favor N-acylation over O-acylation.[1]
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Figure 1: Selective N-protection pathway. Strict temperature control prevents O-acylation.[1]

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The NMR data below assumes a solvent of

at 298 K. Assignments are validated based on chemical shift causality: electronegativity of
oxygen deshields adjacent protons more than nitrogen.[1]

H NMR Data (400 MHz,

)
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Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

Aromatic 7.30 – 7.40 Multiplet (m) 5H

Phenyl ring

protons (Cbz

group).[1] Typical

aromatic region.

[1][3][4]

Benzylic 5.10 Singlet (s) 2H
.[1] Deshielded

by aromatic ring

and oxygen.[1]

NH 4.90 – 5.10 Broad Singlet 1H

Carbamate NH.

[1] Exchangeable

with

.

H-1 3.65
Triplet (t,

)
2H

-OH.[1] Most

deshielded

aliphatic signal

due to direct O-

attachment.[1]

H-3 3.33 Quartet/Triplet 2H
-NH.[1]

Deshielded by N,

but less than O.

H-2 1.68
Quintet (

)
2H

Central

.[1] Shielded

relative to H-1/H-

3.[1]

OH ~2.50 Broad Singlet 1H Hydroxyl proton.

[1] Shift varies

with
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concentration/te

mperature.[1]

Expert Insight: The NH signal in carbamates can sometimes appear as a doublet if coupling to

the adjacent methylene is resolved, but it often broadens due to quadrupole relaxation of the

nitrogen 14N nucleus.

C NMR Data (100 MHz,

)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.prepchem.com/3-benzyloxy-1-propanol-14/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583434?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Type
Shift (

, ppm)
Assignment

Carbonyl 157.1

Carbamate

.[1] Diagnostic peak for Cbz

protection.

Ipso 136.5

Quaternary aromatic carbon

attached to

.[1]

Aromatic 128.5, 128.1, 128.0
Ortho, meta, para carbons of

the phenyl ring.[1]

Benzylic 66.8 .

C-1 59.8 -OH.

C-3 37.8 -NH.

C-2 32.3
Central

.

Infrared Spectroscopy (FT-IR)
IR is a rapid validation tool for functional group confirmation.[1]

3300–3450 cm⁻¹ (Broad): Combined stretching vibrations of O-H (alcohol) and N-H

(carbamate).[1]

1680–1700 cm⁻¹ (Strong): C=O stretching of the carbamate (urethane) linkage.[1] This is

distinct from ester carbonyls (~1735 cm⁻¹) and amide carbonyls (~1650 cm⁻¹).[1]

1530–1550 cm⁻¹: N-H bending (Amide II band).[1]

1250 cm⁻¹: C-O-C asymmetric stretch (characteristic of the carbamate ester linkage).[1]
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690 & 740 cm⁻¹: Mono-substituted benzene ring out-of-plane bending.[1]

Mass Spectrometry (MS)
The fragmentation pattern is dominated by the stability of the benzyl cation (tropylium ion).[1]

Molecular Ion:

Da.[1]

Sodium Adduct:

Da.[1]

Base Peak: m/z 91 (Tropylium ion,

).[1]
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[M+H]+ = 210

Tropylium Ion
[C7H7]+ = 91
(Base Peak)
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Figure 2: Primary fragmentation pathway in ESI-MS. The tropylium ion is the diagnostic

signature for Cbz groups.[1]

Experimental Protocols
Sample Preparation for NMR
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To ensure high-resolution spectra free from solvent artifacts:

Drying: Dry the solid compound under high vacuum (< 1 mbar) for 4 hours to remove trace

water, which can broaden OH/NH signals.[1]

Solvent: Dissolve 10-15 mg of sample in 0.6 mL of

(99.8% D).

Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a small plug

of glass wool into the NMR tube.[1]

D2O Shake (Optional): To confirm OH/NH assignments, add 1 drop of

, shake, and re-acquire. The peaks at 4.90 ppm and ~2.50 ppm should disappear.[1]

Quality Control Criteria
A batch is considered "Drug Discovery Grade" if:

Purity: >95% by HPLC (254 nm).

1H NMR: No visible peaks for benzyl alcohol (~4.6 ppm for CH2) or benzyl chloride (~4.5

ppm).[1]

Appearance: White crystalline solid (Melting Point: 50–53 °C).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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